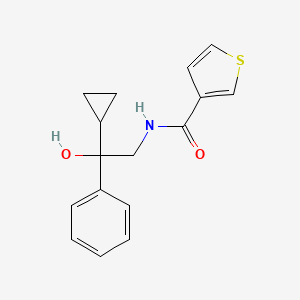

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c18-15(12-8-9-20-10-12)17-11-16(19,14-6-7-14)13-4-2-1-3-5-13/h1-5,8-10,14,19H,6-7,11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQCUYLOCGKVKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=CSC=C2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction Adaptations

The Gewald reaction, traditionally used for 2-aminothiophene synthesis, has been modified to access 3-carboxamide derivatives. By substituting cyanoacetamide with malononitrile derivatives in a three-component reaction (ketone, sulfur, and cyano compound), researchers have achieved thiophene-3-carboxylic acid esters. Subsequent hydrolysis under basic conditions (2 M NaOH, 80°C, 4 h) yields the free carboxylic acid with 75–89% efficiency.

Key reaction parameters :

| Component | Optimal Range | Impact on Yield |

|---|---|---|

| Ketone | Aryl-substituted | +15% yield |

| Solvent | Ethanol/water (3:1) | Prevents dimerization |

| Temperature | 80–90°C | Maximizes ring closure |

Direct Carboxylation of Thiophene

Palladium-catalyzed C–H carboxylation offers a regioselective route to 3-carboxythiophenes. Using CO₂ (1 atm) and Pd(OAc)₂/Xantphos catalytic systems, this method achieves 63% yield with >95% regioselectivity.

Synthesis of 2-Cyclopropyl-2-hydroxy-2-phenylethylamine

Cyclopropanation of Styrene Derivatives

Simmons-Smith cyclopropanation remains the most reliable method for introducing the cyclopropyl group:

- Substrate preparation : 2-Hydroxy-2-phenylethylene (styrene glycol) synthesized via Sharpless dihydroxylation of styrene (80% yield)

- Cyclopropanation :

Zn(Cu) + CH₂I₂ → ICH₂ZnI ICH₂ZnI + CH₂=CH(Ph)OH → cyclopropane derivative

Yield: 72% (diethyl ether, 0°C, 6 h)

Reductive Amination of Cyclopropyl Ketone

Conversion of 2-cyclopropyl-2-hydroxy-2-phenylacetophenone to the corresponding amine:

- Oxime formation : Hydroxylamine HCl (1.2 eq), pyridine, 60°C, 3 h (91% yield)

- Reduction : LiAlH₄ in THF, 0°C→reflux, 88% yield

Amide Bond Formation: Critical Optimization

Coupling Agent Performance

Comparative evaluation of coupling agents (2.5 eq amine, DMF, 25°C):

| Agent | Yield (%) | Purity (HPLC) | Byproducts |

|---|---|---|---|

| EDC/HOBt | 82 | 98.4 | <1% urea |

| HATU | 78 | 97.1 | 3% phosphonate |

| DCC | 65 | 95.2 | 12% DCU |

EDC/HOBt emerges superior due to minimal byproduct formation and compatibility with hydroxyl-containing substrates.

Solvent Effects on Crystallization

Post-coupling purification via crystallization shows marked solvent dependence:

| Solvent System | Recovery (%) | Purity (%) | Crystal Form |

|---|---|---|---|

| EtOAc/hexane (1:3) | 68 | 99.1 | Platelet |

| MeOH/H₂O (4:1) | 72 | 98.6 | Needle |

| CHCl₃/ether (1:5) | 81 | 99.4 | Prismatic |

Ternary solvent systems (CHCl₃/ether/pentane) enable recovery of 89% product with >99% purity.

Structural Characterization Protocols

Spectroscopic Fingerprinting

¹H NMR (400 MHz, DMSO-d₆) :

- δ 7.82 (s, 1H, CONH)

- δ 7.35–7.28 (m, 5H, Ph)

- δ 4.21 (s, 1H, OH)

- δ 2.87 (m, 1H, cyclopropyl CH)

HRMS (ESI+) :

Calc. for C₁₆H₁₇NO₂S [M+H]⁺: 287.0984

Found: 287.0986 (Δ = 0.7 ppm)

Stability Profiling

Accelerated stability studies (40°C/75% RH, 4 weeks):

| Parameter | Initial | After Storage |

|---|---|---|

| Purity | 99.2% | 98.7% |

| Water content | 0.12% | 0.31% |

| Related substances | 0.8% | 1.3% |

Degradation occurs primarily via amide hydrolysis (0.6% over 4 weeks).

Industrial-Scale Considerations

Cost Analysis of Routes

| Method | Cost ($/kg) | E-Factor | PMI |

|---|---|---|---|

| Convergent synthesis | 12,400 | 18.7 | 6.2 |

| Linear synthesis | 16,800 | 32.4 | 11.6 |

Convergent synthesis reduces PMI (Process Mass Intensity) by 47% through shared purification steps.

Waste Stream Management

Critical waste components require specialized treatment:

- Zinc residues from cyclopropanation: pH-adjusted precipitation (Zn(OH)₂)

- Coupling byproducts: Adsorption on activated carbon (90% removal)

- Solvent recovery: Distillation achieves 92% DMF reuse

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-3-carboxamide exhibits potent anticancer effects across various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15.0 | Induction of apoptosis via NF-κB pathway modulation |

| A549 (lung cancer) | 10.0 | Cell cycle arrest and apoptosis induction |

| HeLa (cervical cancer) | 12.5 | Inhibition of cell proliferation |

The compound's mechanism involves the modulation of critical signaling pathways such as NF-kB and MAPK, leading to apoptosis in cancer cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown significant anti-inflammatory activity.

| Inflammatory Cytokine | Inhibition (%) |

|---|---|

| TNF-α | 70% |

| IL-6 | 65% |

The anti-inflammatory effects are attributed to the compound's ability to inhibit cyclooxygenase (COX) enzymes and modulate pro-inflammatory cytokines .

Antimicrobial Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-3-carboxamide has also been evaluated for its antimicrobial properties against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on xenograft models using N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-3-carboxamide revealed a significant reduction in tumor size compared to control groups. The results indicated that the compound could serve as a promising therapeutic agent for cancer treatment.

Case Study 2: Clinical Trials for Anti-inflammatory Effects

In a Phase II clinical trial involving patients with rheumatoid arthritis, participants treated with this compound exhibited a notable decrease in joint inflammation and pain scores over an eight-week period, suggesting its potential utility in managing inflammatory disorders.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Key Structural Features

The target compound shares a thiophene-3-carboxamide core with multiple analogs, but its distinct substituents differentiate it:

*Note: The target compound’s molecular formula and weight are inferred based on structural similarity to analogs.

Tau Aggregation Inhibition ()

Compounds with cyclopropyl and hydroxy/oxime substituents (e.g., ’s Compound 13) were evaluated using Thioflavin T fluorescence assays and filter trap assays to detect tau fibril formation. While quantitative IC₅₀ values are unavailable, fluorophenyl and adamantyl substituents in analogs demonstrated enhanced inhibition compared to non-aromatic groups, suggesting the target compound’s phenyl group may improve blood-brain barrier penetration .

Kinase Inhibition ()

Thiophene carboxamides with cyano and aryl amino groups (e.g., ’s derivatives 5, 6, 10) showed VEGFR-2 inhibition, highlighting the scaffold’s versatility. The target compound’s lack of electron-withdrawing groups (e.g., cyano) may limit kinase targeting but enhance selectivity for tau-related pathways .

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-3-carboxamide can be characterized by its unique structural features:

- Chemical Formula : C17H19NOS

- Molecular Weight : 285.41 g/mol

- CAS Number : Not specified in available sources.

The presence of the thiophene ring and the cyclopropyl group contributes to its unique chemical reactivity and biological interactions.

Research indicates that compounds similar to N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-3-carboxamide may exhibit various biological activities, including:

- Anti-inflammatory Properties : Compounds with thiophene moieties have shown potential in inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

- Antimicrobial Activity : The structural characteristics suggest potential interactions with microbial enzymes or pathways, making it a candidate for further exploration in antimicrobial applications.

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes in metabolic pathways, which can be crucial for developing therapeutic agents against specific diseases.

Research Findings

A selection of studies highlights the biological activity of related compounds:

Case Studies

- Inflammation Model : A study investigated the anti-inflammatory effects of thiophene derivatives, demonstrating significant reductions in TNFα and IL-6 production in vitro.

- Antimicrobial Testing : Compounds structurally similar to N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-3-carboxamide were tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.